Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
Description
Chemical Identification: Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (CAS 27568-04-3) is a quinoline derivative with a hydroxy group at position 4, a methoxy group at position 8, and an ethoxycarbonyl group at position 3. Its molecular formula is C₁₃H₁₃NO₄, with a molecular weight of 247.25 g/mol .
Properties
IUPAC Name |
ethyl 8-methoxy-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)9-7-14-11-8(12(9)15)5-4-6-10(11)17-2/h4-7H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYNWEIHLHVPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950236 | |
| Record name | Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27568-04-3 | |
| Record name | 27568-04-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27568-04-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-methoxyquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: The hydroxyl and methoxy groups on the quinoline ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
Chemical and Biological Applications
1. Chemistry: Building Block for Synthesis
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is extensively used as a building block in the synthesis of complex heterocyclic compounds. Its ability to undergo various chemical reactions allows for the formation of diverse derivatives, which can be utilized in further chemical research and development.
2. Biological Studies
In biological research, this compound has been investigated for its role as an enzyme inhibitor and receptor ligand. Studies indicate that it interacts with specific enzymes, blocking their activity through competitive inhibition. This mechanism makes it a valuable candidate for pharmacological studies aimed at developing new therapeutic agents.
3. Medicinal Chemistry
The compound has shown promise as a precursor in the synthesis of potential antimicrobial and anticancer drugs. Its structural features contribute to its bioactivity, making it a target for further medicinal chemistry research. Preliminary studies suggest that it may exhibit significant activity against Gram-positive bacteria, indicating potential applications in treating bacterial infections.
Industrial Applications
1. Dyes and Pigments
This compound is also utilized in the development of dyes and pigments due to its chemical stability and reactivity. The compound's derivatives can be tailored for specific color properties, making them suitable for various industrial applications.
2. Material Science
In material science, this compound serves as a synthetic intermediate for more complex molecules. Its unique properties allow it to be incorporated into various materials, enhancing their performance characteristics.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.
Case Study 2: Enzyme Inhibition
Research conducted on the enzyme inhibition properties of this compound demonstrated that it effectively inhibited specific enzymes involved in metabolic pathways. This finding supports its role as a lead compound for drug development targeting metabolic disorders.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Physical and Quality Specifications :
- Purity : ≥95–98% (HPLC) .
- Storage : Stable at -80°C for 6 months or -20°C for 1 month. Solutions in DMSO should be heated to 37°C and sonicated to ensure solubility .
- Applications : Primarily used in pharmaceutical and biochemical research, particularly in drug discovery pipelines due to its role as a scaffold for antimicrobial and anticancer agents .
Comparison with Structural Analogs
Quinoline derivatives are extensively studied for their pharmacological properties, influenced by substituent type and position. Below is a detailed comparison of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate with key analogs:
Positional Isomers
Variations in methoxy/hydroxy group positions significantly alter physicochemical properties and biological activity.
Halogen-Substituted Derivatives
Halogenation at position 8 modulates electronic properties and bioactivity.
Amino-Functionalized Derivatives
Complex Derivatives with Heterocycles
Bulkier substituents or fused rings impact steric interactions and target selectivity.
Biological Activity
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a derivative of quinoline, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a quinoline core with hydroxyl and methoxy substituents, which significantly influence its chemical behavior and biological activity. The molecular formula is , with a molecular weight of approximately 247.25 g/mol. Its structure allows for various chemical reactions, making it a valuable compound in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Weight | 247.25 g/mol |
| LogP (Partition Coefficient) | 2.1257 |
| PSA (Polar Surface Area) | 68.65 Ų |
| Melting Point | 261–262 °C |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties, particularly against Gram-positive bacteria. For instance, studies have shown that related quinoline derivatives can inhibit the growth of Staphylococcus aureus and Bacillus subtilis, suggesting that this compound may possess comparable effects .
A notable study demonstrated the synthesis of various quinoline derivatives and their evaluation against microbial strains, highlighting the potential of this compound as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. For example, derivatives of hydroxyquinolines have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The mechanism involves cell cycle arrest and modulation of apoptotic pathways .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of several quinoline derivatives, this compound was tested against multiple cancer cell lines. The results indicated that this compound could significantly reduce cell viability, with IC50 values below 10 µM in sensitive cell lines . The study also noted that the compound's efficacy might be influenced by structural modifications at specific positions on the quinoline ring.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or signal transduction pathways critical for cancer cell survival.
- Apoptosis Induction : It has been observed to activate caspases and other apoptotic markers in treated cells, leading to programmed cell death .
Summary of Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, and what are the critical reaction parameters?
- The compound is synthesized via cyclocondensation of substituted anilines with β-ketoesters under acidic conditions. Key steps include:
- Starting materials : Ethyl 3-oxo-3-(2-methoxyanilino)propanoate derivatives.
- Cyclization : Use of polyphosphoric acid (PPA) or Eaton’s reagent at 80–100°C for 4–6 hours to form the quinoline core.
- Purification : Recrystallization from ethanol/water mixtures yields >97% purity .
- Critical parameters : Temperature control to avoid side reactions (e.g., ester hydrolysis) and stoichiometric ratios to ensure regioselectivity.
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
- Solubility :
- Primary solvent: DMSO (10 mM stock solutions).
- For aqueous buffers, pre-warm to 37°C and sonicate for 10–15 minutes to enhance dissolution .
- Stability :
- Store aliquots at -80°C (stable for 6 months) or -20°C (1 month). Avoid freeze-thaw cycles to prevent degradation .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C8, hydroxyl at C4). Key signals:
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported hydrogen-bonding patterns for this compound?
- Methodology :
- Use SHELXL for refinement, incorporating anisotropic displacement parameters.
- Analyze hydrogen bonds via Crystallography Explorer (e.g., O–H···O interactions between hydroxyl and ester groups).
- Cross-validate with graph-set analysis (Etter’s rules) to classify motifs (e.g., R₂²(8) rings) .
- Contradiction resolution : Compare thermal ellipsoid models from multiple datasets to distinguish static disorder from dynamic motion .
Q. What strategies mitigate polymorphism during crystallization, and how does this impact bioactivity studies?
- Crystallization optimization :
- Screen solvents (e.g., ethanol vs. acetonitrile) to favor a single polymorph.
- Use slow evaporation at 4°C for high-quality single crystals.
- Bioactivity implications :
- Polymorphs may alter solubility and membrane permeability. Validate pharmacokinetic assays with PXRD to confirm crystalline phase consistency .
Q. How can computational methods predict the reactivity of the quinoline core in derivatization reactions?
- DFT calculations :
- Optimize geometry at B3LYP/6-31G(d) to identify electrophilic sites (e.g., C2/C4 for nucleophilic substitution).
- Fukui indices highlight C3-carboxylate as a nucleophilic hotspot for acylations .
- Experimental validation :
- Monitor reaction progress via HPLC-MS to detect intermediates (e.g., hydroxyl group alkylation products) .
Q. What analytical challenges arise in quantifying trace degradation products, and how are they addressed?
- HPLC-DAD method :
- Column: C18 (150 × 4.6 mm, 3.5 µm).
- Mobile phase: Gradient of 0.1% formic acid in water/acetonitrile.
- Limit of detection (LOD): 0.1 µg/mL for hydrolyzed quinoline derivatives .
- Degradation pathways :
- Ester hydrolysis under alkaline conditions (pH >9) forms 4-hydroxy-8-methoxyquinoline-3-carboxylic acid .
Q. How do substituent electronic effects influence the compound’s fluorescence properties?
- Structure-property relationship :
- Methoxy at C8 enhances π→π* transitions (λem ~450 nm in ethanol).
- Hydroxyl at C4 introduces intramolecular charge transfer (ICT), reducing quantum yield by 30% compared to non-hydroxylated analogs .
- Applications :
- Use as a pH-sensitive probe in cellular imaging (pKa ~6.5 for hydroxyl group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
